molecular formula C14H8ClN3O3S B11651382 (2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B11651382
M. Wt: 333.7 g/mol
InChI Key: SCLRTHRSWYKIIJ-RMKNXTFCSA-N
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Description

(2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-nitroaniline, thiophene derivatives, and cyanoacetic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve large-scale reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an aniline derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits any bioactive properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. For example, if it is used as a drug, its mechanism might involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyanoacrylamide derivatives or nitrophenyl compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

What sets (2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide apart is its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8ClN3O3S

Molecular Weight

333.7 g/mol

IUPAC Name

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C14H8ClN3O3S/c15-12-7-10(18(20)21)3-4-13(12)17-14(19)9(8-16)6-11-2-1-5-22-11/h1-7H,(H,17,19)/b9-6+

InChI Key

SCLRTHRSWYKIIJ-RMKNXTFCSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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